molecular formula C7H6IN3 B13682022 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13682022
M. Wt: 259.05 g/mol
InChI Key: IEYQQHXBXDCHOR-UHFFFAOYSA-N
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Description

6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by the presence of iodine and a triazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields under solvent-free conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The use of green solvents and recyclable catalysts further supports its feasibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reactions with nucleophiles such as amines or thiols can lead to the substitution of the iodine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Major Products: The major products formed from these reactions include substituted triazolo[4,3-a]pyridines, which can exhibit diverse biological activities .

Scientific Research Applications

Chemistry: 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound has shown promise as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment. It has been evaluated for its inhibitory activities against c-Met and VEGFR-2 kinases, showing significant antiproliferative effects against cancer cell lines .

Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

Comparison with Similar Compounds

  • 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Iodo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • [1,2,4]triazolo[4,3-a]pyrazine derivatives

Uniqueness: 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its iodine atom and methyl group contribute to its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

6-iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,1H3

InChI Key

IEYQQHXBXDCHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)I

Origin of Product

United States

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